Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of fluorophenyl, imidazolidinone, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions
Imidazolidinone Core Formation: The imidazolidinone core can be synthesized by reacting an appropriate amine with an isocyanate under controlled conditions.
Fluorophenyl Group Introduction: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Benzoate Ester Formation: The final step involves esterification, where the benzoic acid derivative is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
Ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of fluorophenyl, imidazolidinone, and benzoate moieties. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability and specific binding affinity, which are not observed in similar compounds.
Properties
Molecular Formula |
C23H24FN3O5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H24FN3O5/c1-4-32-22(30)15-5-9-17(10-6-15)25-20(28)13-19-21(29)27(23(31)26(19)14(2)3)18-11-7-16(24)8-12-18/h5-12,14,19H,4,13H2,1-3H3,(H,25,28) |
InChI Key |
QMDLAPPIIVKUEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.